N-Methyl-3,3-diphenylcyclobutylamine hydrochloride
Description
Properties
CAS No. |
64895-42-7 |
|---|---|
Molecular Formula |
C17H20ClN |
Molecular Weight |
273.8 g/mol |
IUPAC Name |
(3,3-diphenylcyclobutyl)-methylazanium chloride |
InChI |
InChI=1S/C17H19N.ClH/c1-18-16-12-17(13-16,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H |
InChI Key |
UKWMOJLWPNARMK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC(C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,3-Diphenylpropionitrile
The foundational step involves Friedel-Crafts alkylation, where cinnamyl nitrile reacts with benzene in the presence of anhydrous aluminum chloride (AlCl₃) as a catalyst. This exothermic reaction proceeds under reflux conditions, yielding 3,3-diphenylpropionitrile with a reported efficiency of 95–98%. The mechanism entails electrophilic aromatic substitution, with the nitrile group stabilizing the intermediate carbocation. Excess benzene acts as both a reactant and solvent, minimizing byproduct formation.
Catalytic Hydrogenation to 3,3-Diphenylpropylamine
3,3-Diphenylpropionitrile undergoes catalytic hydrogenation using a nickel/diatomaceous earth catalyst under ammoniacal methanol. At 80–120°C and 2–5 MPa hydrogen pressure, the nitrile group is reduced to a primary amine, producing 3,3-diphenylpropylamine. This step achieves a 95% yield, with vacuum distillation (172–175°C at 5 mmHg) purifying the product into a colorless liquid.
Schiff Base Formation and Methylation
The amine reacts with an aldehyde (e.g., formaldehyde) in an aromatic solvent to form a Schiff base. Subsequent methylation with methylating agents like methyl iodide converts the Schiff base into a quaternary ammonium salt. Hydrolysis of this salt with dilute sulfuric acid releases N-methyl-3,3-diphenylpropylamine, which is neutralized with NaOH and isolated via steam distillation. Final yields range from 85–92%, with the hydrochloride salt crystallized using ethanol and HCl.
Reductive Dimethylation and Carbamate Hydrolysis Method
Reductive Dimethylation of 3,3-Diphenylpropylamine
This alternative route begins with 3,3-diphenylpropylamine, which undergoes reductive dimethylation using formaldehyde and formic acid. The reaction proceeds at 105°C for 12 hours, quantitatively producing N,N-dimethyl-3,3-diphenylpropylamine. Formic acid serves as both a reducing agent and proton source, enabling near-quantitative conversion without requiring high-pressure equipment.
Demethylation via Carbamate Intermediate
N,N-Dimethyl-3,3-diphenylpropylamine is treated with ethyl chloroformate, forming a carbamate derivative. Hydrolysis under acidic conditions (acetic acid and HCl) cleaves the carbamate, selectively yielding N-methyl-3,3-diphenylpropylamine. This method avoids explosive hydrogen gas and expensive palladium catalysts, achieving a 99.97% yield for the dimethyl intermediate and >90% for the final product.
Hydrochloride Salt Formation
The free base N-methyl-3,3-diphenylpropylamine is dissolved in a protic solvent (e.g., methanol or ethanol) and treated with concentrated HCl. The mixture is cooled to precipitate the hydrochloride salt, which is recrystallized from ethyl acetate or acetone to enhance purity. This step ensures stability and aqueous solubility, critical for pharmacological applications.
Comparative Analysis of Synthesis Routes
The Friedel-Crafts method excels in simplicity but requires careful handling of AlCl₃. In contrast, reductive dimethylation offers superior yields and scalability, though it demands precise control over hydrolysis conditions.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3,3-diphenylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Intermediate in Drug Synthesis
N-methyl-3,3-diphenylcyclobutan-1-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of antihypertensive agents such as lercanidipine, which is used to treat high blood pressure. The compound's synthesis process includes the demethylation of N,N-dimethyl-3,3-diphenylpropylamine followed by hydrolysis, leading to the formation of N-methyl-3,3-diphenylpropylamine . This pathway demonstrates its utility in creating complex drug molecules that are vital for therapeutic applications.
1.2 Antidepressant Properties
Originally synthesized as an antidepressant in the late 1970s, N-methyl-3,3-diphenylcyclobutan-1-amine exhibits psychostimulant effects. Research indicates that it inhibits the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, potentially enhancing mood and cognitive function . Its analogues, including N-methyl and N,N-dimethyl derivatives, have shown increased potency in animal studies, suggesting a promising avenue for further development in treating mood disorders.
Toxicological Profile
Understanding the safety profile of N-methyl-3,3-diphenylcyclobutan-1-amine hydrochloride is crucial for its application in pharmaceuticals. According to data from PubChem, the compound is classified as harmful if swallowed and can cause skin irritation . These toxicological aspects must be carefully considered during formulation and handling in laboratory settings.
Case Studies and Research Findings
Case Study 1: Synthesis of Lercanidipine
A significant case study involves the synthesis of lercanidipine from N-methyl-3,3-diphenylcyclobutan-1-amine hydrochloride. The synthesis pathway highlights the efficiency of using this compound as an intermediate. The process involves multiple steps including demethylation and hydrolysis, resulting in a high yield of the final product with essential pharmacological activity against hypertension .
Case Study 2: Psychostimulant Effects
In experimental settings, studies have demonstrated that N-methyl-3,3-diphenylcyclobutan-1-amine hydrochloride induces locomotor stimulation in animal models. This behavior is indicative of its potential as a psychostimulant agent. The findings suggest that further investigation into its mechanisms could lead to new therapeutic options for conditions like depression or attention deficit disorders .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Intermediate | Used in the synthesis of antihypertensive drugs like lercanidipine |
| Antidepressant | Exhibits psychostimulant properties by inhibiting neurotransmitter reuptake |
| Toxicology | Classified as harmful; causes skin irritation |
Mechanism of Action
The mechanism of action of N-methyl-3,3-diphenylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-Methyl-3,3-diphenylcyclobutan-1-amine hydrochloride
- CAS Number : 29768-15-8
- Molecular Formula : C₁₆H₂₀ClN
- Molecular Weight : 261.79 g/mol
- Structural Features : Comprises a cyclobutane ring substituted with two phenyl groups at the 3-position and a methylamine group at the 1-position, forming a hydrochloride salt .
Physicochemical Properties :
Comparative Analysis with Structural Analogues
Structural Analogues and Key Differences
The following table summarizes critical comparisons with structurally related compounds:
Substituent Effects on Pharmacological Profiles
- Phenyl vs. Trifluoromethyl Groups : The trifluoromethyl analogue (CID 50988666) exhibits greater electronegativity and metabolic stability compared to the diphenyl-substituted target compound, which may influence receptor binding kinetics .
- Cyclobutane vs.
- Chlorine Substitution : Linear amines like 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS 5407-04-5) demonstrate higher reactivity due to the chlorine atom, making them intermediates in synthesis rather than end-stage bioactive molecules .
Research Findings and Functional Insights
- Neuropharmacological Context : While N-methyl-3,4-methylenedioxyamphetamine () shares a methylamine group, its methylenedioxy substituent confers serotonergic activity, absent in the target compound due to the lack of oxygenated aromatic rings .
- Synthetic Challenges : highlights difficulties in N-demethylation of benzothiazine derivatives, suggesting that the methylamine group in the target compound may resist metabolic degradation, prolonging its half-life .
- Regioisomer Differentiation : Analogues like 5,3-AB-CHMFUPPYCA () emphasize the importance of regiochemistry in biological activity, though the target compound’s symmetric diphenyl groups minimize regioisomer complexity .
Biological Activity
N-Methyl-3,3-diphenylcyclobutan-1-amine hydrochloride, also known as a psychostimulant compound, has garnered attention for its potential therapeutic effects and mechanisms of action. This article explores its biological activity, including its effects on neurotransmitter systems, pharmacological properties, and relevant case studies.
- IUPAC Name : N-Methyl-3,3-diphenylcyclobutan-1-amine hydrochloride
- CAS Number : 29768-15-8
- Molecular Formula : C₁₆H₂₀ClN
- Molecular Weight : 261.79 g/mol
N-Methyl-3,3-diphenylcyclobutan-1-amine hydrochloride primarily acts as a monoamine reuptake inhibitor , affecting the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This mechanism is crucial for its psychostimulant properties:
- Inhibition of Reuptake : The compound inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), leading to increased availability of these neurotransmitters in the synaptic cleft.
- Release Induction : It may also induce the release of these neurotransmitters from presynaptic neurons, further enhancing their levels in the brain .
Biological Activity and Effects
The biological activity of N-Methyl-3,3-diphenylcyclobutan-1-amine hydrochloride can be summarized as follows:
Psychostimulant Effects
Research indicates that this compound produces significant locomotor stimulation in animal models. The potency of this effect is enhanced in its tertiary amine form compared to other analogs .
Potential Therapeutic Applications
The compound's ability to modulate neurotransmitter levels suggests potential applications in treating conditions such as:
- Depression : By elevating serotonin and norepinephrine levels.
- Attention Deficit Hyperactivity Disorder (ADHD) : Similar to other stimulants used in ADHD management.
Study 1: Locomotor Activity in Rodents
A study evaluated the locomotor activity induced by N-Methyl-3,3-diphenylcyclobutan-1-amine hydrochloride in rodents. Results indicated a dose-dependent increase in movement, suggesting strong stimulant properties that could be leveraged for therapeutic use .
Study 2: Neurotransmitter Release
In vitro studies demonstrated that the compound significantly increases dopamine release from rat striatal slices. This finding supports its classification as a potent psychostimulant and highlights its potential for further exploration in neuropharmacology .
Data Table: Comparison of Biological Activities
| Compound | Mechanism of Action | Main Effects | Potential Applications |
|---|---|---|---|
| N-Methyl-3,3-diphenylcyclobutan-1-amine hydrochloride | Monoamine reuptake inhibitor | Increased locomotion | Depression, ADHD |
| Other Psychostimulants (e.g., Amphetamines) | Monoamine release and reuptake inhibition | Euphoria, increased focus | ADHD, narcolepsy |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-methyl-3,3-diphenylcyclobutan-1-amine hydrochloride, considering cyclization and amine protection strategies?
- Methodology : Cyclobutane ring formation can be achieved via [2+2] cycloaddition or ketone-amine condensation. For example, reacting 3,3-diphenylcyclobutanone with methylamine under reductive amination (e.g., NaBH₄ or Pd/C hydrogenation) followed by HCl salt formation . Amine protection (e.g., Boc or Fmoc) may enhance yield during intermediate steps.
- Critical Parameters : Temperature control (<0°C for cyclization), solvent polarity (THF or DCM), and stoichiometric ratios (1:1.2 ketone:amine) are critical for minimizing side reactions .
Q. How can NMR spectroscopy and mass spectrometry confirm the structure and purity of N-methyl-3,3-diphenylcyclobutan-1-amine hydrochloride?
- NMR Analysis :
- ¹H NMR : Methyl group resonance at δ 2.2–2.5 ppm; cyclobutane protons as a multiplet (δ 3.0–3.5 ppm); aromatic protons (δ 7.2–7.5 ppm).
- ¹³C NMR : Cyclobutane carbons at δ 30–40 ppm; quaternary carbons (diphenyl) at δ 125–140 ppm .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
- Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. What methodologies resolve enantiomers of N-methyl-3,3-diphenylcyclobutan-1-amine hydrochloride, given its chiral centers?
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase; retention time differences ≥2 min for enantiomers.
- Crystallization : Diastereomeric salt formation with L-tartaric acid in ethanol .
- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .
Q. How does cyclobutane ring strain influence the compound’s reactivity and biological interactions compared to non-cyclic analogs?
- Reactivity : The ring’s angle strain (≈90°) increases electrophilicity, enhancing nucleophilic substitution at the amine site.
- Biological Interactions : Rigid cyclobutane improves binding selectivity to CNS receptors (e.g., σ-1) by reducing conformational flexibility, as seen in similar sp³-rich amines .
Q. What in vitro assays evaluate the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability?
- Metabolic Stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS over 60 min. Half-life >30 min indicates moderate stability .
- Caco-2 Permeability : Apparent permeability (Papp) >1 × 10⁻⁶ cm/s suggests high intestinal absorption. Use Hank’s buffer (pH 7.4) with 1% DMSO .
Q. How can computational modeling predict the compound’s binding affinity to CNS receptors?
- Molecular Docking : Use AutoDock Vina with σ-1 receptor (PDB: 5HK1). Key interactions:
- Phenyl groups with hydrophobic pockets (Leu105, Val120).
- Protonated amine forms salt bridge with Asp126 .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
